molecular formula C10H10N6S B5602154 6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione

6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione

Cat. No.: B5602154
M. Wt: 246.29 g/mol
InChI Key: DZNOFTCHHLFURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione is a useful research compound. Its molecular formula is C10H10N6S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.06876552 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione derivatives have demonstrated potential in antiviral applications. Specifically, some of these compounds have shown promising activity against the hepatitis A virus (HAV). A study conducted by Shamroukh and Ali (2008) detailed the synthesis of various triazolo[4,3-b]pyridazine derivatives and their subsequent testing against HAV, revealing notable antiviral properties (Shamroukh & Ali, 2008).

Antibacterial Properties

Compounds related to 6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione have shown efficacy in combating bacterial infections. Govori et al. (2009) synthesized various triazole-thiones with similar structures and reported their antibacterial properties, suggesting a potential application of such compounds in fighting bacterial infections (Govori et al., 2009).

Anticancer Potential

Recent studies have explored the anticancer potential of triazolo-pyridazine derivatives. Pei et al. (2022) synthesized a series of [1,2,4] triazole [4,3-b] [1,2,4,5] tetrazine derivatives, including compounds structurally related to this compound. They found that these compounds exhibited significant anticancer activity against various human cancer cell lines, highlighting the potential of such compounds in cancer therapy (Pei et al., 2022).

Antimicrobial Activities

Some derivatives of this compound have been shown to possess significant antimicrobial activities. El-Salam et al. (2013) synthesized heterocyclic compounds based on pyridazine-thione and reported high responsiveness against both gram-positive and gram-negative bacteria, as well as fungi. This suggests a broad spectrum of antimicrobial applications for these compounds (El-Salam et al., 2013).

Mechanism of Action

The antitumoral activity of the compound was due to inhibition of tubulin polymerization .

Future Directions

The compound has shown promising in vitro anticoronavirus and antitumoral activity . Future research could focus on further exploring its potential for medical applications, particularly in the treatment of viral infections and cancer.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6S/c1-6-5-7(2)15(13-6)9-4-3-8-11-12-10(17)16(8)14-9/h3-5H,1-2H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNOFTCHHLFURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NNC3=S)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione
Reactant of Route 2
6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione
Reactant of Route 3
6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione
Reactant of Route 4
6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione
Reactant of Route 5
6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione
Reactant of Route 6
6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.